7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a fluorine atom, a methyl group, and a dioxaborolane moiety attached to a benzoimidazole core.
Preparation Methods
The synthesis of 7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves a multi-step process. One common method includes:
Starting Material: The synthesis begins with a suitable benzoimidazole derivative.
Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Chemical Reactions Analysis
7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of cancer and other diseases due to its ability to inhibit specific enzymes.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with molecular targets such as enzymes. The dioxaborolane moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar compounds include:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic acid derivative with similar structural features.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A pyridine-based boronic acid ester with comparable reactivity.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: A benzothiadiazole derivative with two dioxaborolane groups.
The uniqueness of 7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one lies in its specific substitution pattern and the presence of the benzoimidazole core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2304634-57-7 |
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Molecular Formula |
C14H18BFN2O3 |
Molecular Weight |
292.12 g/mol |
IUPAC Name |
4-fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C14H18BFN2O3/c1-13(2)14(3,4)21-15(20-13)8-6-9(16)11-10(7-8)17-12(19)18(11)5/h6-7H,1-5H3,(H,17,19) |
InChI Key |
OPDVDRFLXYIAGX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)N(C(=O)N3)C |
Origin of Product |
United States |
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